Fmoc-L-norleucine n-hydroxysuccinimide ester
CAS No.: 201026-08-6
Cat. No.: VC0557333
Molecular Formula: C25H26N2O6
Molecular Weight: 450.49
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 201026-08-6 |
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Molecular Formula | C25H26N2O6 |
Molecular Weight | 450.49 |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
Standard InChI | InChI=1S/C25H26N2O6/c1-2-3-12-21(24(30)33-27-22(28)13-14-23(27)29)26-25(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,26,31)/t21-/m0/s1 |
Standard InChI Key | VXZUSHCSKUMSHO-NRFANRHFSA-N |
SMILES | CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Fundamental Properties
Molecular Characteristics
Fmoc-L-norleucine N-hydroxysuccinimide ester features a characteristic structure combining the Fmoc protecting group, the L-norleucine amino acid residue, and an activated N-hydroxysuccinimide ester moiety. The compound displays a specific optical rotation value of [α]D= -29 ± 2° (C=1 in DMF) at 20°C, confirming its stereochemical integrity as the L-isomer . This optical activity is critical for maintaining the stereochemical purity required in peptide synthesis applications.
The structure contains 25 hydrogen atoms, 26 nitrogen atoms, and 6 oxygen atoms, arranged in a configuration that enables its specialized function in peptide chemistry . The presence of the N-hydroxysuccinimide group significantly enhances the reactivity of the compound compared to the unactivated carboxylic acid form, facilitating efficient peptide bond formation under mild conditions.
Physical Properties
Similar to related compounds in its class, Fmoc-L-norleucine N-hydroxysuccinimide ester exists as an off-white crystalline substance with characteristic solubility properties . It readily dissolves in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are commonly employed in peptide synthesis protocols . This solubility profile makes it particularly well-suited for solid-phase peptide synthesis techniques where compatibility with these solvents is essential.
Based on the properties of structurally similar compounds, Fmoc-L-norleucine N-hydroxysuccinimide ester likely exhibits a melting point range comparable to that of Fmoc N-hydroxysuccinimide ester (150-153°C) . For optimal stability, the compound should be stored at refrigeration temperatures (2-8°C) to prevent degradation through hydrolysis or other decomposition pathways .
Applications in Peptide Chemistry and Beyond
Peptide Synthesis Applications
Fmoc-L-norleucine N-hydroxysuccinimide ester serves as a key building block in peptide synthesis, enabling researchers to create complex peptide structures with high efficiency and precision . The compound's dual functionality—a protected amino group and an activated carboxyl group—facilitates the stepwise assembly of peptides while maintaining stereochemical integrity and minimizing side reactions.
The Fmoc protecting group provides temporary protection of the amino function, allowing selective deprotection under basic conditions (typically using piperidine in DMF) without affecting other protecting groups or the peptide backbone . Meanwhile, the N-hydroxysuccinimide ester activates the carboxyl group for nucleophilic attack by free amino groups, enabling efficient peptide bond formation.
This combination of features makes Fmoc-L-norleucine N-hydroxysuccinimide ester particularly valuable in:
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Solid-phase peptide synthesis protocols
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Solution-phase peptide coupling reactions
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Synthesis of peptides containing unnatural amino acids
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Development of peptide libraries for drug discovery
Drug Development Applications
In pharmaceutical research, Fmoc-L-norleucine N-hydroxysuccinimide ester plays a crucial role in developing peptide-based drugs that target specific biological pathways . Its stability and reactivity characteristics make it an excellent reagent for creating therapeutic peptides with precise structures and defined pharmacological properties.
The incorporation of norleucine residues into peptide therapeutics can enhance several desirable properties:
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Improved proteolytic stability by introducing an unnatural amino acid
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Altered lipophilicity for improved membrane permeability
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Modified binding specificity to target receptors
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Enhanced pharmacokinetic properties
These advantages have positioned Fmoc-L-norleucine N-hydroxysuccinimide ester as a valuable tool in the development of peptide therapeutics across multiple disease areas, including cancer, infectious diseases, and metabolic disorders .
Bioconjugation Strategies
The N-hydroxysuccinimide (NHS) ester functionality of Fmoc-L-norleucine N-hydroxysuccinimide ester enables efficient conjugation to primary amine-containing biomolecules, making it particularly valuable in creating bioconjugates for diagnostics and targeted drug delivery systems . This reactivity profile allows for:
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Attachment of peptides to antibodies for targeted therapy
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Conjugation of peptides to polymers for improved drug delivery
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Labeling with fluorescent probes for imaging applications
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Creation of peptide-nucleic acid conjugates for research applications
Unlike some alternative conjugation strategies, the NHS ester approach offers mild reaction conditions, high selectivity for primary amines, and minimal side reactions, making it ideal for applications involving sensitive biomolecules .
Protein Engineering Applications
Fmoc-L-norleucine N-hydroxysuccinimide ester contributes significantly to protein engineering efforts aimed at modifying proteins to enhance properties such as stability, solubility, and functionality . Through site-specific incorporation of norleucine residues or peptide segments, researchers can:
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Alter protein surface properties to reduce aggregation
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Introduce specific binding motifs for targeting applications
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Modify enzymatic activity through strategic peptide insertions
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Create protein-peptide hybrids with novel functions
These protein engineering applications have particular relevance in the development of biopharmaceuticals, where protein stability and specificity are critical for therapeutic efficacy .
Cancer Therapeutics Research
The application of Fmoc-L-norleucine N-hydroxysuccinimide ester in cancer therapeutics research highlights its importance in developing innovative solutions to complex diseases . Cancer-targeted peptides synthesized using this compound can be designed to:
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Bind specifically to receptors overexpressed on cancer cells
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Deliver cytotoxic payloads selectively to tumor tissue
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Inhibit protein-protein interactions essential for cancer progression
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Enhance immune recognition of cancer cells
The precision afforded by using Fmoc-L-norleucine N-hydroxysuccinimide ester in peptide synthesis enables the development of highly specific cancer-targeting strategies with reduced off-target effects .
Synthetic Methodology and Reaction Mechanisms
Coupling Mechanism and Efficiency
The coupling reaction involving Fmoc-L-norleucine N-hydroxysuccinimide ester proceeds through a nucleophilic substitution mechanism, where the activated ester reacts with the free amino group of an amino acid or peptide. This reaction typically occurs with high efficiency, with studies on similar succinimidyl esters showing coupling efficiencies of 95% or greater within 30 minutes for initial amino acid additions .
The reaction proceeds according to the following steps:
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Nucleophilic attack by the amine on the carbonyl carbon of the NHS ester
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Formation of a tetrahedral intermediate
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Departure of the N-hydroxysuccinimide leaving group
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Formation of the new peptide bond
This mechanism benefits from the good leaving group properties of N-hydroxysuccinimide, which has a pKa of approximately 6, making it an excellent leaving group in physiological and synthetic conditions.
Optimization Strategies
Optimizing coupling reactions with Fmoc-L-norleucine N-hydroxysuccinimide ester may involve adjustments to several parameters:
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Solvent composition (percentage of DMF in methanol or other co-solvents)
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Reaction time (extended for difficult couplings)
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Temperature (typically room temperature, but may be elevated for hindered amino acids)
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Addition of catalysts such as HOAt (1-hydroxy-7-azabenzotriazole) for challenging couplings
Deprotection Conditions
After peptide coupling, the Fmoc protecting group can be removed using basic conditions, typically 20% piperidine in DMF . This deprotection step proceeds rapidly (usually within 5-10 minutes) and with high efficiency, generating the free amino group for subsequent coupling reactions.
The deprotection mechanism involves:
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Deprotonation of the fluorene ring by piperidine
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Formation of a dibenzofulvene intermediate
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Release of the amino group and carbon dioxide
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Scavenging of the dibenzofulvene by piperidine
This orthogonal protection strategy—where the Fmoc group is removed under basic conditions while other protecting groups remain stable—is a key advantage of Fmoc-based peptide synthesis chemistry.
Comparative Analysis with Related Compounds
Advantages over Alternative Reagents
Fmoc-L-norleucine N-hydroxysuccinimide ester offers several advantages over alternative peptide coupling reagents, as outlined in Table 1:
Feature | Fmoc-L-norleucine NHS Ester | Fmoc-Cl | Carbodiimide Methods |
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Activation Type | Preactivated ester | In situ activation | In situ activation |
Dipeptide Formation | Lower | Higher | Variable |
Racemization Risk | Minimal | Moderate | Higher without additives |
Stability in Storage | Good (refrigerated) | Limited | Variable |
Reaction Conditions | Mild, room temperature | Base required | Various additives needed |
The compound demonstrates superior properties in terms of reduced dipeptide formation compared to chloroformate reagents like Fmoc-Cl , which can lead to more selective and higher-yielding peptide synthesis. Additionally, the preactivated nature of the NHS ester eliminates the need for in situ activation, simplifying reaction protocols and reducing the potential for side reactions .
Applications in Specialized Synthesis
Fmoc-L-norleucine N-hydroxysuccinimide ester has found particular utility in specialized synthesis applications, including:
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Synthesis of glycopeptides, where selective N-terminal modification is required
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Preparation of peptide-DNA conjugates for chemical biology applications
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Development of peptide libraries for drug discovery screening
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Synthesis of difficult peptide sequences with sterically hindered amino acids
In DNA display applications, for example, Fmoc-protected amino acid succinimidyl esters have been successfully employed for solid-phase organic synthesis on unprotected DNA, demonstrating the versatility of these reagents beyond traditional peptide synthesis applications .
Physical and Chemical Properties Data
Comprehensive Property Profile
Table 2 provides a comprehensive overview of the physical and chemical properties of Fmoc-L-norleucine N-hydroxysuccinimide ester:
These properties collectively contribute to the compound's utility in peptide synthesis and related applications, providing a balance of stability for storage and handling with appropriate reactivity under controlled reaction conditions.
Structural Identifiers and Related Information
The structural characteristics of Fmoc-L-norleucine N-hydroxysuccinimide ester can be compared with the related compound Fmoc N-hydroxysuccinimide ester, for which more detailed structural information is available:
Fmoc N-hydroxysuccinimide ester (a structural component of our target compound):
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Synonyms: 9-Fluorenylmethyl N-succinimidyl carbonate, N-(9-Fluorenylmethoxycarbonyloxy)succinimide, Fmoc-OSu
The Fmoc-L-norleucine component adds the norleucine amino acid residue to this base structure, resulting in the complete Fmoc-L-norleucine N-hydroxysuccinimide ester molecule with its specialized peptide synthesis capabilities.
Future Research Directions and Emerging Applications
Novel Synthetic Applications
Emerging applications for Fmoc-L-norleucine N-hydroxysuccinimide ester include:
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Integration into continuous flow chemistry for automated peptide synthesis
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Application in peptide-based materials science for creating bioactive surfaces
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Development of peptide-drug conjugates with enhanced pharmacokinetic properties
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Utilization in peptidomimetic design to create novel drug candidates
The versatility of this compound continues to expand as new synthetic methodologies and applications emerge in the fields of medicinal chemistry and chemical biology.
Therapeutic Development Opportunities
As peptide therapeutics gain increasing importance in the pharmaceutical industry, Fmoc-L-norleucine N-hydroxysuccinimide ester is positioned to play a key role in several therapeutic development areas:
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Peptide-based neurological disorder treatments
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Antimicrobial peptides to address antibiotic resistance
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Immunomodulatory peptides for autoimmune conditions
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Metabolic disease interventions through peptide hormones and analogs
The precision synthesis capabilities enabled by this compound support the development of increasingly sophisticated peptide-based therapeutics with enhanced specificity and reduced side effects.
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